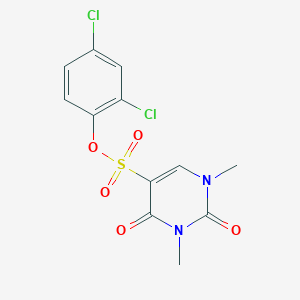

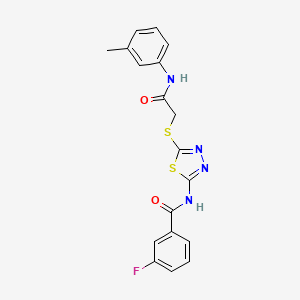

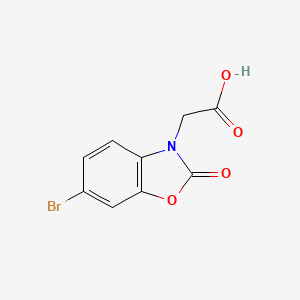

2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Unexpected Synthesis of Novel 2-Pyrone Derivatives : Researchers reported the synthesis of new compounds through unexpected reactions, characterized by X-ray diffraction, and theoretical parameters calculated via density functional theory. This work emphasizes the importance of structural analysis in understanding the properties of novel organic compounds (Sebhaoui et al., 2020).

Chemical Derivatives and Biological Activity

Aminosugars Synthesis : The study on the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose contributes to the understanding of glycosylation processes, highlighting the chemical diversity achievable through organic synthesis (Yoshimura et al., 1972).

Novel Coordination Complexes and Antioxidant Activity : Research on pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions demonstrates the intersection of organic synthesis with inorganic chemistry, providing insights into the design of molecules with significant antioxidant activity (Chkirate et al., 2019).

Synthetic Approaches and Pharmacological Potential

Anti-inflammatory Activity of Acetamide Derivatives : A study on the synthesis of N-(3-chloro-4-fluorophenyl) acetamide derivatives and their evaluation for anti-inflammatory activity showcases the potential pharmacological applications of acetamide-based compounds (Sunder et al., 2013).

Molecular Engineering and Material Science

Anionic Ring-Opening Polymerization : Research on the polymerization of a novel optically active bicyclic lactam synthesized from an acidic saccharide demonstrates the application of organic synthesis in material science, particularly in the creation of polymers with specific optical properties (Hashimoto et al., 1992).

Propiedades

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c21-18(14-23-13-15-5-2-1-3-6-15)20-19(17-7-4-12-24-17)16-8-10-22-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQZUJFLIWJXTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)